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Compound of Interest

Compound Name: Nedizantrep

Cat. No.: B15618469

An In-depth Guide to the Discovery and Development of Verdiperstat, a Myeloperoxidase
Inhibitor

Executive Summary: This document provides a comprehensive technical overview of the
discovery, development history, and mechanism of action of verdiperstat (formerly known as
BHV-3241 and AZD3241). Initially developed by AstraZeneca and later acquired by Biohaven
Pharmaceuticals, verdiperstat is a first-in-class, oral, brain-penetrant, irreversible inhibitor of the
myeloperoxidase (MPO) enzyme. It was investigated as a potential treatment for
neurodegenerative diseases, most notably Multiple System Atrophy (MSA), by targeting
oxidative stress and neuroinflammation. Despite a strong mechanistic rationale and promising
early-phase data, the Phase 3 M-STAR trial in patients with MSA did not meet its primary
endpoint. This guide details the scientific foundation, clinical development trajectory, and key
experimental insights relevant to researchers, scientists, and drug development professionals.

Discovery and Scientific Rationale

The development of verdiperstat was predicated on the growing body of evidence implicating
neuroinflammation and oxidative stress as key drivers in the pathophysiology of
neurodegenerative diseases like Multiple System Atrophy (MSA) and Parkinson's Disease.[1]

[2]
Target Identification: Myeloperoxidase (MPO)

Myeloperoxidase (MPO) was identified as a critical therapeutic target. MPO is a heme-
containing peroxidase enzyme found predominantly in neutrophils and microglia.[1][2] In the
central nervous system, activated microglia express MPO, which catalyzes the production of
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highly reactive oxygen species (ROS), such as hypochlorous acid (HOCI), from hydrogen
peroxide (H202) and chloride ions (CI7).[1][2][3]

This overproduction of ROS contributes directly to neuronal damage through:
e Lipid peroxidation

» Protein oxidation

o DNA damage

Elevated MPO expression and activity have been observed in the brains of patients with
neurodegenerative conditions, correlating with regions of neuroinflammation and neuronal loss.
[1] Therefore, the therapeutic hypothesis was that inhibiting MPO could mitigate pathological
oxidative stress and reduce neuroinflammation, thereby slowing disease progression.[4][5][6]
Verdiperstat was developed as a potent, irreversible inhibitor of MPO designed to penetrate the
blood-brain barrier and engage its target in the brain.[4][7]

Mechanism of Action

Verdiperstat functions as an irreversible inhibitor of myeloperoxidase. By binding to the MPO
enzyme, it prevents the catalytic conversion of H202 to hypochlorous acid and other reactive
oxidants. This action is believed to interrupt the downstream cascade of oxidative damage and
inflammation that contributes to neurodegeneration.
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Verdiperstat: Mechanism of Action in Neuroinflammation
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Caption: Verdiperstat inhibits MPO, blocking the production of damaging reactive oxygen
species.

Development History & Clinical Trials

Verdiperstat's development path involved multiple pharmaceutical companies and spanned
preclinical studies to a pivotal Phase 3 trial.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Verdiperstat (AZD3241 -> BHV-3241) Development Workflow

-

AstraZeneca

(AZD3241) h

(Target Validation,

(

Preclinical Development

Safety)

)

Phase 1 Studies
(~250 healthy volunteers)
Target Engagement Biomarkers

Proof of Me

Phase 2a PET Study
(Parkinson's Disease)

(

-

) (

chan%

Phase 2b Study
(Multlple System Atrophy)

)

J

Aorable trends on UMSARS

4 Biohaven Pharmafeutlcal

V-3241) )

(September 2018)

Licensing frorn AstraZeneca

)

:

(January 2019)

(

IND Reactivation with FDA)

:

Phase 3 M-STAR Trial
(Multiple System Atrophy)

(

)

(September 2021)

Trial Fails to Meet Primary Endpoint

J

Click to download full resolution via product page

Caption: Development history of verdiperstat from AstraZeneca to Biohaven's Phase 3 trial.
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3.1 Preclinical and Early Clinical Development (as AZD3241)

Under AstraZeneca, the compound, then known as AZD3241, underwent extensive preclinical
and early clinical testing. Phase 1 trials involving approximately 250 healthy volunteers and
patients established its safety profile and confirmed target engagement by measuring a
significant decrease in MPO activity in human blood.[4][7]

A key Phase 2a study in Parkinson's disease patients utilized positron emission tomography
(PET) imaging with the ligand [**C]PBR28, a marker for the translocator protein (TSPO)
expressed on activated microglia.[4][8] The study demonstrated that AZD3241 significantly
reduced [**C]PBR28 binding, providing evidence of a central nervous system effect on
microglial activation and supporting the drug's mechanism of action.[8][9]

3.2 Acquisition and Late-Stage Development (as BHV-3241)

In September 2018, Biohaven Pharmaceuticals licensed the compound from AstraZeneca,
renaming it BHV-3241.[7] Biohaven reactivated the Investigational New Drug (IND) application
with the FDA in January 2019 to proceed with a Phase 3 trial for MSA.[4][7] This decision was
supported by results from AstraZeneca's Phase 2 trial in MSA, which, while exploratory,
showed favorable, dose-dependent trends on the Unified MSA Rating Scale (UMSARS) over
12 weeks.[4][7]

3.3 Phase 3 M-STAR Trial

The pivotal "M-STAR" study was a large-scale, multicenter trial designed to definitively assess
the efficacy and safety of verdiperstat in MSA patients.[5]
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M-STAR Trial Protocol

A Study to Evaluate the Efficacy and Safety of

Official Title Verdiperstat in Subjects With Multiple System
Atrophy
Phase 3

~336 adults (aged 40-80) with clinically

Participants )
diagnosed MSA[6][9]

Design Randomized, double-blind, placebo-controlled
Intervention Verdiperstat (300 mg, twice daily) vs. Placebo[6]
Treatment Duration 48 weeks[5][6]

Change from baseline in the modified Unified

Primary Endpoint )
MSA Rating Scale (UMSARS) score[9]

Clinical Global Impression of Improvement

Key Secondary Endpoint
(CGl-I) score[9]

In September 2021, Biohaven announced that the M-STAR trial did not meet its primary
endpoint. Verdiperstat did not demonstrate a statistically significant difference from placebo in
slowing the progression of MSA as measured by the modified UMSARS score.[9]

Experimental Protocols Overview

While detailed, proprietary protocols are not publicly available, the methodologies used in key
studies can be summarized based on published literature.

4.1 MPO Inhibition Assay (Fluorescence-Based)

This in vitro assay is used to determine the inhibitory potency (ICso) of a compound against the
MPO enzyme.

e Principle: Measures the reduction in MPQO's enzymatic activity in the presence of an inhibitor.
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e Materials: Recombinant human MPO enzyme, H202, a fluorogenic substrate (e.g., Amplex
Red or ADHP), test compound (verdiperstat), 96-well black plates.

e Procedure Ouitline:
o Prepare serial dilutions of the test compound.

o In a 96-well plate, add the MPO enzyme to wells containing either buffer (control) or the
test compound.

o Initiate the enzymatic reaction by adding a solution of H202 and the fluorogenic substrate.
o Incubate for a set time (e.g., 5-10 minutes) at room temperature, protected from light.

o Measure the fluorescence intensity using a plate reader at the appropriate
excitation/emission wavelengths.

o Calculate the percentage of inhibition for each compound concentration and determine the
ICso0 value via non-linear regression analysis.

4.2 Microglial Activation PET Imaging

This clinical imaging technique was used to provide in vivo evidence of the drug's effect on
neuroinflammation.

¢ Principle: Uses a radiolabeled ligand that binds to TSPO, a protein upregulated in activated
microglia, to visualize and quantify neuroinflammation.

e Radioligand: ['1C]PBR28 is a commonly used PET tracer for TSPO.
e Procedure Outline:
o Establish a baseline PET scan for each patient prior to treatment.

o Administer verdiperstat to the treatment group for a specified period (e.g., 4 to 8 weeks).

[8]

o Following the treatment period, conduct a second PET scan.
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o The patient is injected with the [**C]PBR28 radioligand.

o Dynamic PET imaging is performed to measure the uptake and binding of the ligand in
various brain regions.

o The total distribution volume (Vt) of the ligand is calculated, which reflects the density of
TSPO. Areduction in Vt from baseline indicates a decrease in microglial activation.[8]

Conclusion and Future Directions

The development of verdiperstat represents a rigorous, mechanism-based approach to treating
neurodegenerative disease. While the Phase 3 trial in MSA was unsuccessful, the program
provided valuable insights. The positive results from the Phase 2 PET study confirmed that
MPO inhibition can modulate microglial activity in the human brain.[8] The failure in Phase 3
may suggest that while MPO is a valid target for neuroinflammation, its inhibition alone may be
insufficient to alter the course of a rapidly progressing disease like MSA, or that the intervention
occurred too late in the disease process. The data generated from the verdiperstat program
remains a valuable resource for the scientific community in understanding the role of
myeloperoxidase in neurodegeneration.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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